molecular formula C8H10N6O2S B11378123 N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11378123
M. Wt: 254.27 g/mol
InChI Key: AHVWOBJFHRVDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole, which is then reacted with 1,2,5-oxadiazole-3-yl acetamide under controlled conditions. The reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of both triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C8H10N6O2S/c1-3-14-7(10-11-8(14)17)5-6(9-4(2)15)13-16-12-5/h3H2,1-2H3,(H,11,17)(H,9,13,15)

InChI Key

AHVWOBJFHRVDNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=NON=C2NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.